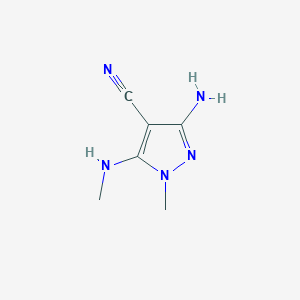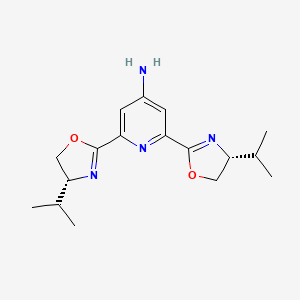
2,6-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine is a complex organic compound that features a pyridine ring substituted with two oxazoline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine typically involves the reaction of 2,6-diaminopyridine with ®-4-isopropyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the synthesis of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine involves its interaction with specific molecular targets. The oxazoline groups can coordinate with metal ions, while the pyridine ring can participate in π-π interactions. These interactions can influence various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(hydroxymethyl)pyridine
- 2,6-Di(pyrazol-1-yl)pyridine
- 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine
Uniqueness
2,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine is unique due to the presence of two oxazoline groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C17H24N4O2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2,6-bis[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-amine |
InChI |
InChI=1S/C17H24N4O2/c1-9(2)14-7-22-16(20-14)12-5-11(18)6-13(19-12)17-21-15(8-23-17)10(3)4/h5-6,9-10,14-15H,7-8H2,1-4H3,(H2,18,19)/t14-,15-/m0/s1 |
Clave InChI |
HMXPXPJUJKWCDR-GJZGRUSLSA-N |
SMILES isomérico |
CC(C)[C@@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@@H](CO3)C(C)C)N |
SMILES canónico |
CC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12877061.png)
![Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-](/img/structure/B12877066.png)
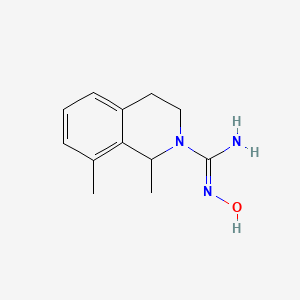
![6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12877073.png)

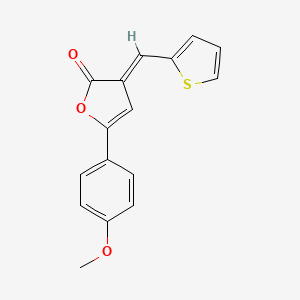
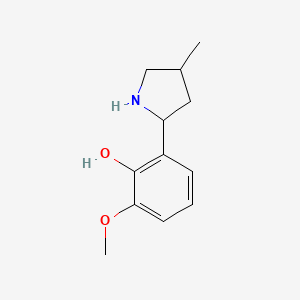

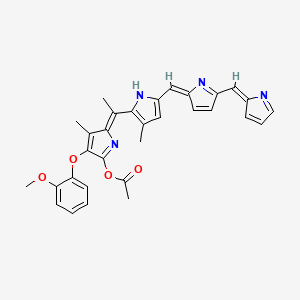

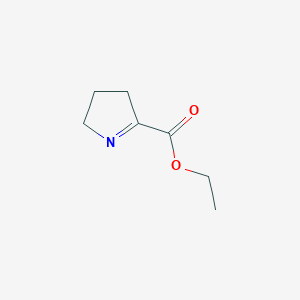
![Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)

